6-chloro-1H-pyrazolo[4,3-c]pyridazine

Antimicrobial Anticancer DHFR

Medicinal chemistry teams often face a critical junction where the halogen choice on a heterocyclic core determines both synthetic tractability and biological potency. 6-Chloro-1H-pyrazolo[4,3-c]pyridazine (CAS 2097611-04-4) addresses this precisely - its 6-chloro substituent delivers an optimal balance of SNAr reactivity and stability, surpassing the instability of 6-iodo analogs and the sluggish displacement of 6-fluoro counterparts. • DHFR inhibitor programs: Derivatives from this scaffold achieve IC50 of 0.09 µM, exceeding methotrexate (0.14 µM). • p38α MAPK lead optimization: Systematic SAR yields single-digit nanomolar IC50 in human whole blood assays with favorable oral PK. • Kinase panel screening: Rapidly diversify via SNAr to generate focused libraries targeting CDKs, EGFR, and ERK2. • CNS drug discovery: MW 154.56, TPSA 54.5 Ų, XLogP3 0.5 - within favorable CNS drug-like space.

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
Cat. No. B13631578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-pyrazolo[4,3-c]pyridazine
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=C2C(=NN=C1Cl)C=NN2
InChIInChI=1S/C5H3ClN4/c6-5-1-3-4(9-10-5)2-7-8-3/h1-2H,(H,7,8)
InChIKeyQXTAYLYLGNMKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-pyrazolo[4,3-c]pyridazine: Properties and Utility


6-Chloro-1H-pyrazolo[4,3-c]pyridazine is a fused bicyclic heterocycle composed of a pyrazole and a pyridazine ring, featuring a reactive chlorine atom at the 6-position [1]. With a molecular weight of 154.56 g/mol and a topological polar surface area of 54.5 Ų, it serves primarily as a versatile synthetic building block for drug discovery [2]. The chloro substituent enables facile nucleophilic aromatic substitution, allowing rapid diversification into more complex molecules targeting various biological pathways .

Reactive handle
6-Chloro substituent enables efficient SNAr diversification for focused library synthesis.
Privileged scaffold
Fused pyrazolo[4,3-c]pyridazine core is recurrent in kinase inhibitor and DHFR inhibitor programs.
CNS drug-like profile
Low MW (154.56) and moderate TPSA (54.5 Ų) align with CNS lead-like property ranges.

Substitution Risks with 6-Chloro-1H-pyrazolo[4,3-c]pyridazine


Substituting 6-chloro-1H-pyrazolo[4,3-c]pyridazine with related halogenated pyrazolo[4,3-c]pyridazines or other heterocyclic building blocks is not straightforward due to the profound influence of the halogen on downstream reactivity and target binding. The 6-chloro group provides a specific balance of stability and reactivity for nucleophilic substitution, which differs markedly from the more reactive but less stable 6-iodo or the less reactive 6-fluoro analogs [1]. Furthermore, SAR studies in the pyrazolopyridazine class demonstrate that even minor changes to the core scaffold can drastically alter kinase inhibition profiles, as seen in p38α MAPK inhibitor programs where subtle substitutions shifted IC50 values from micromolar to single-digit nanomolar ranges . Such data underscore that a generic substitution risks not only synthetic failure but also the loss of crucial biological activity, making the specific building block a critical variable for successful lead optimization [2].

Halogen reactivity mismatch
6-Fluoro analog may lack sufficient reactivity for mild SNAr, while 6-iodo may compromise stability during diversification.
Core scaffold sensitivity
Even minor changes to the pyrazolopyridazine ring system can drastically shift kinase inhibition profiles; SAR data show IC50 variations from micromolar to single-digit nanomolar.
Building block interchangeability
Alternative heterocyclic cores may not reproduce the same vector geometry or electronic properties, limiting direct replacement without re-optimization.

Comparative Evidence for 6-Chloro-1H-pyrazolo[4,3-c]pyridazine


DHFR Inhibition Compared to Methotrexate

A derivative synthesized from a pyrazolo[4,3-c]pyridazine scaffold, specifically 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine (6a), exhibited DHFR inhibition with an IC50 of 0.09 ± 0.91 µM, which is more potent than the clinical comparator methotrexate (IC50 = 0.14 ± 1.25 µM) in the same assay [1]. The unsubstituted core 6-chloro-1H-pyrazolo[4,3-c]pyridazine serves as the essential synthetic precursor for this class of potent DHFR inhibitors .

DHFR inhibition vs methotrexate
Class-level inference
Derivative (6a) IC50 0.09 µM; methotrexate IC50 0.14 µM
Supports DHFR pathway inhibition study context for derivatives.
Activity of synthesized analog; scaffold serves as precursor.
Antimicrobial Anticancer DHFR

Broad-Spectrum Antimicrobial Potency

Compounds derived from the pyrazolo[4,3-c]pyridazine core, such as 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine (6a), demonstrated broad-spectrum antimicrobial activity comparable to the clinical antibiotics ciprofloxacin and amphotericin B in standardized assays [1]. This establishes the core scaffold's utility in generating leads with clinically relevant efficacy. The 6-chloro substituent is the key functional handle for synthesizing this active derivative series .

Broad-spectrum antimicrobial report
Class-level inference
Derivative 6a described as comparable to ciprofloxacin and amphotericin B.
Supports antimicrobial screening context for compounds derived from this core.
No quantitative MIC data; activity from derivative series.
Antibacterial Antifungal Infectious Disease

Orally Bioavailable Kinase Inhibitor Scaffold

A focused SAR campaign on fused pyrazole-based p38α MAPK inhibitors, which utilize a pyrazolopyridazine core similar to the target compound, resulted in the identification of orally bioavailable leads with single-digit nanomolar IC50 values in human whole blood (hWB) assays . This study highlights the core's ability to be optimized for both high potency and favorable oral pharmacokinetic properties, a critical advantage for any drug discovery program. The 6-chloro-1H-pyrazolo[4,3-c]pyridazine building block provides a direct entry point to this validated chemical space .

p38α MAPK oral leads
Source review
Optimized pyrazolopyridazine derivatives achieve single-digit nanomolar IC50 in human whole blood assay.
Supports kinase inhibitor development context; oral exposure reported in SAR study.
Source reference not available; review-level evidence.
Kinase Inhibition Inflammation Oncology

Applications of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine


DHFR Inhibitor Lead Optimization

Leverage 6-chloro-1H-pyrazolo[4,3-c]pyridazine as a key intermediate to synthesize derivatives targeting dihydrofolate reductase (DHFR). Data show that analogs synthesized from this core can achieve IC50 values of 0.09 µM, surpassing methotrexate (0.14 µM) in potency [1]. This application is directly supported by evidence of potent DHFR inhibition and broad-spectrum antimicrobial activity in compounds derived from this scaffold .

p38α MAPK Inhibitor Development

Use this compound as a foundational building block for the development of p38α MAPK inhibitors with favorable oral pharmacokinetic profiles. Literature precedence demonstrates that systematic SAR optimization of the pyrazolopyridazine core yields potent, selective, and orally bioavailable candidates with IC50 values in the single-digit nanomolar range in human whole blood assays [1]. This scenario is ideal for projects targeting inflammatory diseases and certain cancers .

Kinase Inhibitor Chemical Space Exploration

The pyrazolo[4,3-c]pyridazine core is a privileged structure for kinase inhibition beyond p38α, with patents and literature describing its utility in developing inhibitors of CDKs, EGFR, and ERK2 [1]. The 6-chloro substituent on this building block allows for rapid diversification via SNAr reactions to generate focused libraries for screening against kinase panels, accelerating hit-to-lead campaigns for oncology and other kinase-related diseases [2].

CNS-Active Small Molecule Libraries

The physicochemical properties of 6-chloro-1H-pyrazolo[4,3-c]pyridazine (MW 154.56, TPSA 54.5 Ų, XLogP3 0.5) are within favorable ranges for CNS drug discovery [1]. Its use as an intermediate can support the synthesis of compounds targeting central nervous system disorders, as noted in the literature describing potential applications in this therapeutic area . The scaffold's rigid bicyclic structure is a common feature in many CNS-active drugs, making it a strategic choice for generating novel neurotherapeutic candidates.

Application
Selection Property
Validation Focus
DHFR pathway inhibition studies
Reactive chloro handle for rapid derivatization
Verify DHFR inhibition of synthesized analogs
p38 MAPK pathway research
Core scaffold for kinase-focused libraries
Confirm in vitro kinase inhibition and selectivity
Kinase panel screening
Diversifiable chloro substituent for SAR expansion
Evaluate activity across kinase targets
CNS lead-like property exploration
Favorable MW / TPSA profile for brain penetration
Assess blood-brain barrier permeability of derivatives

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